molecular formula C11H19Cl2N3 B1402567 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride CAS No. 1361115-25-4

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B1402567
CAS No.: 1361115-25-4
M. Wt: 264.19 g/mol
InChI Key: CMOJIFDUANFALF-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at the 4- and 6-positions and a piperidin-3-yl moiety at the 2-position. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. Key properties reported include:

  • Molecular Formula: C₇H₁₇Cl₂N₃ (as per , though discrepancies exist; see Section 2.1) .
  • Molecular Weight: 154.21 g/mol .
  • Purity: 95% .

Properties

IUPAC Name

4,6-dimethyl-2-piperidin-3-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-8-6-9(2)14-11(13-8)10-4-3-5-12-7-10;;/h6,10,12H,3-5,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOJIFDUANFALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCNC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents or salt forms:

Compound Name Molecular Formula Substituent/Salt Form Key Properties/Applications Source (Evidence)
4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine dihydrochloride C₁₀H₁₈Cl₂N₅ Piperazine ring (two N atoms), dihydrochloride High synthesis yield (96%); discontinued
5-Acetyl-4,6-dimethyl-2-[2-[4-(2-methoxyphenyl)piperazinyl]ethylamino]pyrimidine trihydrochloride C₂₄H₃₄Cl₃N₇O₂ Methoxyphenyl-piperazine, trihydrochloride Sustained-release drug formulations
4,6-Dimethyl-2-(methyl sulfonyl)pyrimidine C₇H₁₀N₂O₂S Methyl sulfonyl group Intermediate for herbicide synthesis
Notes on Discrepancies:
  • The molecular formula reported for the target compound (C₇H₁₇Cl₂N₃, ) conflicts with theoretical calculations. A pyrimidine core (C₄H₄N₂) with two methyl groups (2 × CH₃) and a piperidin-3-yl group (C₅H₁₀N) would yield C₁₂H₁₆Cl₂N₃ as the dihydrochloride. This inconsistency highlights the need for verification of primary data.

Functional and Application Differences

Piperazine vs. Piperidine Substituents :

  • The piperazine analog (C₁₀H₁₈Cl₂N₅) offers two nitrogen atoms, increasing hydrogen-bonding capacity and basicity compared to the single nitrogen in the piperidine analog. This may enhance solubility but reduce metabolic stability .
  • The discontinued status of the piperazine derivative ( ) may relate to stability issues or commercial factors.

Complex Trihydrochloride Analog ( ): The addition of a methoxyphenyl group and ethylamino linker enables sustained-release applications, demonstrating how structural complexity tailors pharmacokinetics.

Methyl Sulfonyl Derivative ( ) :

  • The electron-withdrawing sulfonyl group alters the pyrimidine ring’s electronic profile, favoring herbicidal activity over biological receptor interactions.

Biological Activity

4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride is a compound belonging to the pyrimidine family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimalarial and anticancer research.

  • Molecular Formula : C₁₁H₁₉Cl₂N₃
  • Molecular Weight : 264.19 g/mol
  • CAS Number : 1803600-56-7

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its efficacy against different biological targets.

Antimalarial Activity

Research has demonstrated that compounds with a pyrimidine scaffold exhibit significant antimalarial properties. A study focusing on trisubstituted pyrimidines reported that similar compounds showed a 96% reduction in parasitemia when administered at a dosage of 30 mg/kg in a Plasmodium berghei mouse model . Although specific data on this compound was not detailed in the study, the structural similarities suggest potential effectiveness against malaria.

Anticancer Potential

The compound's structure may also confer anticancer properties. For instance, pyrimidine derivatives have been linked to the inhibition of protein kinases involved in cancer progression. A related compound demonstrated significant activity against leukemia cells and other tumor types . The mechanism often involves interference with cell cycle regulation and induction of apoptosis.

Pharmacokinetics and Safety Profile

A comprehensive understanding of the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate favorable pharmacokinetic profiles for similar compounds within this class, including sufficient oral bioavailability and low toxicity at therapeutic doses. For example, one study noted an oral bioavailability of 31.8% with no acute toxicity observed at doses up to 2000 mg/kg .

Comparative Table of Biological Activities

Compound NameAntimalarial ActivityAnticancer ActivityOral BioavailabilityToxicity Level
4,6-Dimethyl-2-(piperidin-3-yl)pyrimidinePotential (similar)Significant31.8%Non-toxic up to 2000 mg/kg
Trisubstituted Pyrimidines96% reductionModerateNot specifiedLow
Pyrimidine Derivatives (general)VariableHighVariableGenerally low

Case Studies and Research Findings

  • Antimalarial Optimization :
    • A study optimized a phenotypic hit against Plasmodium falciparum using a pyrimidine scaffold, leading to compounds with improved pharmacokinetic properties and significant antimalarial activity .
  • Cancer Cell Studies :
    • Research involving pyrimidine derivatives indicated that these compounds could effectively induce apoptosis in various cancer cell lines, showcasing their potential as anticancer agents .
  • Safety Assessments :
    • Safety studies conducted on related compounds demonstrated no acute toxicity at high doses, suggesting that modifications to the piperidine or pyrimidine structures could retain safety while enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step processes:

Pyrimidine Core Formation : A condensation reaction between substituted aldehydes and amines under acidic/basic conditions (e.g., using thiourea derivatives as intermediates) .

Functionalization : Introduction of the piperidinyl group via nucleophilic substitution or coupling reactions.

Salt Formation : Conversion to the dihydrochloride salt using HCl in polar solvents (e.g., ethanol or water) to enhance solubility and stability .

  • Key Considerations: Optimize reaction temperatures and stoichiometry to minimize byproducts.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : For verifying substituent positions (e.g., methyl groups at 4,6-positions and piperidinyl substitution) .
  • HPLC/UPLC : To assess purity (>95% required for pharmacological studies) .
  • X-ray Crystallography : Resolves stereochemistry and confirms salt formation (e.g., dihydrochloride coordination) .
  • Advanced Tip: Pair mass spectrometry (HRMS) with elemental analysis to validate molecular composition .

Q. How does the dihydrochloride form influence solubility and stability in biological assays?

  • Methodological Answer :

  • Solubility : The hydrochloride salt improves aqueous solubility (critical for in vitro assays), but pH adjustments (e.g., PBS buffer) may be needed to prevent precipitation .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to assess degradation pathways (e.g., hydrolysis of the pyrimidine ring) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
  • Machine Learning : Train models on existing reaction data to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems .
  • Case Study: ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error synthesis .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

  • Methodological Answer :

Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and buffer composition .

Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Target Validation : Confirm binding specificity via knock-out models or competitive assays with known inhibitors .

Q. What strategies mitigate off-target interactions in receptor-binding studies?

  • Methodological Answer :

  • Structural Analog Screening : Test derivatives (e.g., fluorophenyl or methyl-substituted analogs) to identify critical pharmacophores .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to predict binding affinities and refine docking poses .
  • Selectivity Panels : Use broad-spectrum kinase or GPCR assays to profile cross-reactivity .

Q. How to design experiments for elucidating metabolic pathways in vivo?

  • Methodological Answer :

  • Radiolabeling : Synthesize a ¹⁴C-labeled version to track metabolites via autoradiography or scintillation counting .
  • Microsomal Incubations : Use liver microsomes (human/rodent) with NADPH cofactors to identify Phase I/II metabolites .
  • Pharmacokinetic Modeling : Integrate in vitro clearance data with allometric scaling for dose predictions .

Safety and Handling

Q. What are the best practices for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 2
4,6-Dimethyl-2-(piperidin-3-yl)pyrimidine dihydrochloride

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